molecular formula C17H16N4O2 B11701843 4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one CAS No. 890719-42-3

4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B11701843
CAS No.: 890719-42-3
M. Wt: 308.33 g/mol
InChI Key: DXOYLNFZQAGRCF-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one typically involves the reaction of 2-methoxyphenylhydrazine with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolones .

Scientific Research Applications

4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

890719-42-3

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O2/c1-12-16(19-18-14-10-6-7-11-15(14)23-2)17(22)21(20-12)13-8-4-3-5-9-13/h3-11,20H,1-2H3

InChI Key

DXOYLNFZQAGRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3OC

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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